Sodium 1-hexanesulfonate monohydrate

Catalog No.
S742893
CAS No.
207300-91-2
M.F
C6H15NaO4S
M. Wt
206.24 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-hexanesulfonate monohydrate

CAS Number

207300-91-2

Product Name

Sodium 1-hexanesulfonate monohydrate

IUPAC Name

sodium;hexane-1-sulfonate;hydrate

Molecular Formula

C6H15NaO4S

Molecular Weight

206.24 g/mol

InChI

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2/q;+1;/p-1

InChI Key

CLCGFJYKZGFGSQ-UHFFFAOYSA-M

SMILES

CCCCCCS(=O)(=O)[O-].O.[Na+]

Canonical SMILES

CCCCCCS(=O)(=O)[O-].O.[Na+]

Ion-Pair Reagent in High-Performance Liquid Chromatography (HPLC):

Sodium 1-hexanesulfonate monohydrate functions as an ion-pair reagent in HPLC [, ]. It enhances the separation of ionic and neutral analytes by forming ion pairs with charged compounds. This improves their retention time and peak shape in the chromatogram, leading to better detection and quantification. This technique is particularly useful for analyzing:

  • Small organic compounds: This includes various organic molecules like pharmaceuticals, environmental pollutants, and food additives [].
  • Pharmaceutical products and metabolites: Analyzing drugs and their breakdown products in biological samples is crucial for drug development and pharmacology studies [].

Catalyst in Organic Synthesis:

Beyond its role in analytical techniques, Sodium 1-hexanesulfonate monohydrate also acts as an efficient catalyst in organic synthesis reactions. It facilitates the formation of specific organic compounds, particularly:

  • α-Aminophosphonates: These are valuable building blocks in various pharmaceutical and agrochemical applications. Sodium 1-hexanesulfonate monohydrate catalyzes the reaction between aldehydes/ketones, amines, and triethyl phosphate to yield α-aminophosphonates [].
  • Origin: Commercially available from chemical suppliers like Sigma-Aldrich and Thermo Fisher Scientific [, ]. Synthesis methods are not typically reported for commercially available research chemicals.
  • Significance: Primarily used as an ion pair reagent in High-Performance Liquid Chromatography (HPLC) for separating and analyzing small organic molecules, pharmaceuticals, and metabolites [, ].

Molecular Structure Analysis

  • The molecule consists of a sodium cation (Na+) paired with a hexanesulfonate anion (C6H15SO3-). The anion has a six-carbon chain (hexane) attached to a sulfonate group (SO3-).
  • A key feature is the presence of a long, nonpolar hydrocarbon chain (hexane) and a polar sulfonate group. This creates an amphiphilic character, allowing it to interact with both polar and nonpolar analytes in HPLC [].

Chemical Reactions Analysis

  • Synthesis: Information on specific synthesis methods is not typically available for commercially obtained chemicals.
  • Reactions in HPLC: In HPLC, sodium 1-hexanesulfonate monohydrate interacts with analytes to form ion pairs. The ion pairs have different polarities, affecting their interaction with the stationary phase in the column, leading to separation [].

Physical And Chemical Properties Analysis

  • Appearance: White powder [, ].
  • Molecular Weight: 206.24 g/mol [].
  • Solubility: Highly soluble in water [].
  • Melting Point/Boiling Point: Data not readily available.
  • Stability: Stable under normal laboratory conditions [].
  • In HPLC, sodium 1-hexanesulfonate monohydrate improves the separation of analytes by forming ion pairs. The long hydrocarbon chain interacts with the nonpolar stationary phase, while the sulfonate group interacts with the polar analytes. This alters their retention times, allowing for separation [].
  • While detailed safety data is not always available for research chemicals, it's advisable to handle them with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat [].

Dates

Modify: 2023-08-15

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